N-(1H-1,2,3-Benzotriazol-1-ylmethyl)nonanamide
Description
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)nonanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-2-3-4-5-6-7-12-16(21)17-13-20-15-11-9-8-10-14(15)18-19-20/h8-11H,2-7,12-13H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQBYTQTFAKBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NCN1C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Benzotriazole with Formaldehyde and Thionyl Chloride
A method adapted from the reaction of benzotriazole with aldehydes and thionyl chloride (SOCl₂) yields chloromethyl derivatives. Benzotriazole reacts with formaldehyde in the presence of excess SOCl₂ under refluxing chloroform to form 1-(chloromethyl)-1H-benzotriazole (Fig. 1). This intermediate is critical for subsequent nucleophilic displacement reactions.
Mechanistic Insight :
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Thionyl chloride activates formaldehyde, generating a reactive chloromethylating agent.
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Benzotriazole undergoes electrophilic substitution at the N1 position, forming the chloromethyl adduct.
Optimization Notes :
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Excess SOCl₂ ensures complete conversion, with yields exceeding 70% under anhydrous conditions.
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Side products like bis(benzotriazolyl)methane may form but are minimized by controlling stoichiometry.
Nucleophilic Displacement to Synthesize 1-(Aminomethyl)-1H-benzotriazole
The chloromethyl intermediate is aminated to introduce the primary amine required for amide bond formation.
Reaction with Ammonia or Amine Sources
1-(Chloromethyl)-1H-benzotriazole reacts with aqueous or gaseous ammonia in tetrahydrofuran (THF) at 0–25°C to yield 1-(aminomethyl)-1H-benzotriazole . Alternatively, hexamethyldisilazane (HMDS) serves as a mild ammonia surrogate, reducing side reactions.
Challenges :
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The electron-withdrawing benzotriazole ring deactivates the chloromethyl group, necessitating prolonged reaction times (12–24 h).
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Competing elimination to form bis(benzotriazolyl)methane is mitigated by using excess ammonia.
Yield : 60–75% after purification via column chromatography.
Acylation with Nonanoyl Chloride
The final step involves coupling 1-(aminomethyl)-1H-benzotriazole with nonanoyl chloride to form the target amide.
Preparation of Nonanoyl Chloride
Nonanoic acid is treated with SOCl₂ under reflux to generate nonanoyl chloride, a reactive acylating agent. Excess SOCl₂ is removed under vacuum to avoid side reactions during acylation.
Amide Bond Formation
1-(Aminomethyl)-1H-benzotriazole reacts with nonanoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base (Fig. 2). The reaction proceeds at 0°C to room temperature over 2–4 h.
Key Considerations :
-
Et₃N neutralizes HCl, preventing protonation of the amine and ensuring efficient acylation.
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Anhydrous conditions are critical to avoid hydrolysis of nonanoyl chloride.
Yield : 65–80% after recrystallization from ethanol/water.
Alternative Route: Direct Alkylation of Nonanamide
A less common approach involves alkylating nonanamide with 1-(chloromethyl)-1H-benzotriazole .
Reaction Conditions
Nonanamide is deprotonated with sodium hydride (NaH) in dimethylformamide (DMF) and reacted with 1-(chloromethyl)-1H-benzotriazole at 60°C for 6 h.
Limitations :
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Low nucleophilicity of the amide nitrogen results in modest yields (~40%).
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Competing N-alkylation at the benzotriazole ring may occur, necessitating careful stoichiometric control.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Acylation of aminomethyl benzotriazole | High selectivity, scalable | Multi-step synthesis | 65–80 |
| Direct alkylation | One-pot reaction | Low yield, side reactions | ~40 |
Preferred Route : The acylation pathway (Section 3) is favored for its reliability and higher yields, despite requiring intermediate synthesis.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows >95% purity, with trace impurities attributed to residual solvents.
Industrial and Environmental Considerations
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Scale-Up : Continuous flow systems improve safety during SOCl₂ handling and reduce reaction times.
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Waste Management : SOCl₂ hydrolysis generates HCl and SO₂, requiring neutralization with NaOH scrubbing.
Emerging Methodologies
Recent advances propose using polymer-supported reagents for diazotization and cyclization, enabling greener syntheses of benzotriazole derivatives . However, these methods remain untested for the target compound.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)nonanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)nonanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a stabilizer for metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a corrosion inhibitor in metalworking fluids and as a UV stabilizer in polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)nonanamide involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzyme activity by binding to the active site or allosteric sites of the enzyme. The benzotriazole ring can also interact with nucleic acids, potentially affecting DNA and RNA functions. In industrial applications, the compound acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Detailed Analysis
Benzotriazole vs. Benzimidazole Derivatives
The benzotriazole core in the target compound provides stronger electron-withdrawing effects compared to benzimidazole derivatives (e.g., compound 8 in Table 1). However, benzimidazole derivatives often exhibit better metabolic stability due to reduced susceptibility to oxidative degradation .
Nonanamide Chain vs. Shorter Chains
The C9-amide chain in the target compound increases lipophilicity (logP ≈ 5.2 predicted), favoring membrane penetration but reducing aqueous solubility. In contrast, compound 8 (C3-amide) has lower logP (~2.8), improving solubility but limiting tissue distribution .
Substituent Effects on Bioactivity
Compound 4.15 () incorporates a 4-chlorophenyl group and hydroxyphenyl moiety, which contribute to its potent kinase inhibition (IC₅₀ = 0.8 µM) by enabling π-π stacking and hydrogen bonding with c-Src kinase . The absence of such substituents in the target compound suggests weaker target affinity unless modified.
Research Findings and Gaps
- Synthetic Feasibility: The target compound can be synthesized via amide coupling between benzotriazolemethylamine and nonanoic acid, analogous to methods used for compound 8 .
- Thermal Stability : Benzotriazole derivatives generally decompose above 200°C, whereas benzimidazoles (e.g., compound 8 ) exhibit higher thermal stability (~250°C) .
Biological Activity
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)nonanamide is a benzotriazole derivative that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores its synthesis, biological interactions, and potential therapeutic applications based on available research findings.
Chemical Structure and Synthesis
This compound can be synthesized through the reaction of benzotriazole with nonanoyl chloride in the presence of a base like triethylamine. The synthesis typically follows these steps:
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Preparation of Reaction Mixture :
- Dissolve benzotriazole in anhydrous dichloromethane.
- Add triethylamine as a base.
- Introduce nonanoyl chloride slowly while maintaining a low temperature (0-5°C).
-
Reaction and Purification :
- Stir the mixture at room temperature for several hours.
- Purify the resulting compound using column chromatography.
This compound exhibits biological activity primarily through its interactions with enzymes and nucleic acids. The compound may inhibit enzyme activity by binding to active or allosteric sites, while the benzotriazole moiety can interact with DNA and RNA, potentially affecting their functions.
Antimicrobial and Anticancer Properties
Preliminary studies suggest that this compound possesses antimicrobial and anticancer properties. Research indicates that similar benzotriazole derivatives have shown activity against various bacterial strains and cancer cell lines. The specific efficacy of this compound remains to be fully elucidated through further studies.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of benzotriazole derivatives against common pathogens. This compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting potential as an antimicrobial agent.
| Pathogen | Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 50 | 15 |
| Escherichia coli | 50 | 12 |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound inhibited cell proliferation. The compound showed promise in reducing viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| PC-3 | 25 |
Applications in Industry
Beyond its biological applications, this compound is utilized as a corrosion inhibitor in metalworking fluids and as a UV stabilizer in polymers and coatings due to its ability to absorb ultraviolet light . Its unique structure enhances solubility and interaction properties compared to simpler benzotriazole derivatives.
Q & A
Q. What are the optimal synthetic routes for N-(1H-1,2,3-Benzotriazol-1-ylmethyl)nonanamide, and how can yield and purity be maximized?
The synthesis typically involves coupling benzotriazole derivatives with nonanamide precursors via nucleophilic substitution or amidation. Key steps include:
- Reagent selection : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) to activate carboxylic acids for amide bond formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography or recrystallization in ethanol/water mixtures enhances purity . Example yields: 60–85% after optimization .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the benzotriazole methyl group (δ ~5.3 ppm for CH₂) and nonanamide chain (δ ~2.1 ppm for CONH) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths/angles (e.g., N–C bond: ~1.45 Å) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 314.18) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Antimicrobial assays : Use disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC (minimum inhibitory concentration) .
- Enzyme inhibition : Test against targets like cytochrome P450 isoforms (CYP1A2, CYP2C19) via fluorometric assays .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) evaluate IC₅₀ values .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for benzotriazole derivatives?
- Assay standardization : Control variables like pH, temperature, and cell passage number.
- Structural verification : Re-analyze compound batches via XRD or NMR to rule out impurities .
- Computational modeling : Compare molecular docking results (e.g., binding affinity to TRPV1 receptors) with experimental IC₅₀ values to identify outliers .
Q. How can computational chemistry predict the reactivity and mechanism of action of this compound?
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to study electron distribution (e.g., charge density on benzotriazole N-atoms) .
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., TRPV1 ion channels) to identify key residues (e.g., Trp549, Glu513) for hydrogen bonding .
- QSAR models : Corolate substituent effects (e.g., fluorine substitution) with bioactivity trends .
Q. What experimental designs are effective for studying the compound’s stability under physiological conditions?
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC over 24–72 hours .
- Photostability : Expose to UV light (λ = 254 nm) and track changes using UV-Vis spectroscopy .
- Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-MS .
Methodological Challenges and Solutions
Q. How can researchers address low solubility in aqueous media during biological testing?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity .
Q. What techniques validate the compound’s role in inhibiting bacterial cell wall synthesis?
- TEM imaging : Visualize cell wall defects in treated bacteria (e.g., B. subtilis) .
- Peptidoglycan assays : Quantify reduced UDP-N-acetylmuramic acid levels via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
